molecular formula C6H6FN B067307 2-(Fluoromethyl)pyridine CAS No. 173974-87-3

2-(Fluoromethyl)pyridine

Cat. No. B067307
M. Wt: 111.12 g/mol
InChI Key: UJJMLGJZQGGQAZ-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)pyridine is a chemical compound with the molecular formula C6H6FN . It is used in various applications due to its unique physical and chemical properties .


Synthesis Analysis

The synthesis of 2-(Fluoromethyl)pyridine involves several steps. One method involves the use of 2-aminopyridines as a starting material, which are then used to synthesize 2-(trifluoromethyl)pyridines . Another approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® .


Molecular Structure Analysis

The molecular structure of 2-(Fluoromethyl)pyridine consists of a pyridine ring with a fluoromethyl group attached . The exact mass of the molecule is 111.048427358 g/mol .


Chemical Reactions Analysis

Pyridine readily reacts with CsSO4F at room temperature producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) . The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .


Physical And Chemical Properties Analysis

2-(Fluoromethyl)pyridine has a molecular weight of 111.12 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 1. The Topological Polar Surface Area is 12.9 Ų .

Scientific Research Applications

  • Conformational Preference in Chemical Structure : 2-(Fluoromethyl)pyridine was found to have a specific stable conformation in its structure, which is relevant for chemical synthesis and modeling. This conformation is influenced by stereoelectronic effects and has implications in the field of organic chemistry (Moberg et al., 1996).

  • Fluorescent Chemosensors : Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors, related to 2-(Fluoromethyl)pyridine, have been developed for sensitivity to Fe3+/Fe2+ ions. These compounds have potential applications in biological and environmental sensing (Maity et al., 2018).

  • Photocatalytic Degradation of Pollutants : The photocatalytic degradation of 2-(Fluoromethyl)pyridine derivatives has been studied for environmental applications, particularly for the removal of hazardous substances from wastewater (Stapleton et al., 2010).

  • Chemosensors for Fluoride Ions : 2,6-Bis(2-benzimidazolyl)pyridine, related to 2-(Fluoromethyl)pyridine, has been employed as a chemosensor for the detection of fluoride ions, which is important for environmental monitoring and healthcare (Chetia & Iyer, 2008).

  • Mild and Convenient Fluorination Method : A method for the site-selective fluorination of carbon-hydrogen bonds in pyridines and related nitrogen-bearing arenes has been developed. This method is particularly relevant for the synthesis of fluorinated compounds in pharmaceutical and agrochemical research (Fier & Hartwig, 2013).

  • Synthesis of Radiotracers : The synthesis of radiotracers using 2-(Fluoromethyl)pyridine derivatives has been studied, which is significant for medical imaging and diagnostics (Horti et al., 1998).

Safety And Hazards

While specific safety data for 2-(Fluoromethyl)pyridine was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin or eyes when handling similar chemicals .

Future Directions

In terms of future directions, the paucity of transition metal-catalyzed strategies for LSF of pyridine-containing drugs gives the opportunity for further developments beyond C−H borylation . Another aspect which deserves more attention is the enantioselective LSF of pyridine-containing drugs .

properties

IUPAC Name

2-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJMLGJZQGGQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570797
Record name 2-(Fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Fluoromethyl)pyridine

CAS RN

142062-30-4
Record name 2-(Fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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